molecular formula C16H16BrNO B2931119 N-benzyl-4-bromo-N-ethylbenzamide CAS No. 346690-25-3

N-benzyl-4-bromo-N-ethylbenzamide

Cat. No.: B2931119
CAS No.: 346690-25-3
M. Wt: 318.214
InChI Key: RGGCHKVBJKBTEF-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-ethylbenzamide is a chemical compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol . It is characterized by the presence of a benzyl group, a bromine atom at the para position of the benzene ring, and an ethyl group attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-bromo-N-ethylbenzamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzoyl chloride with N-ethylbenzylamine . The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-ethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of N-ethyl-4-substituted benzamide derivatives.

    Reduction: Formation of N-benzyl-4-bromo-N-ethylamine.

    Oxidation: Formation of 4-bromo-N-ethylbenzoic acid.

Scientific Research Applications

N-benzyl-4-bromo-N-ethylbenzamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-ethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-bromo-N-methylbenzamide
  • N-benzyl-4-chloro-N-ethylbenzamide
  • N-benzyl-4-fluoro-N-ethylbenzamide

Uniqueness

N-benzyl-4-bromo-N-ethylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro or fluoro analogs. The ethyl group attached to the amide nitrogen also influences its chemical behavior and interactions with biological targets .

Properties

IUPAC Name

N-benzyl-4-bromo-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(17)11-9-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGCHKVBJKBTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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